Aurantio-obtusin beta-D-glucoside

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucoaurantio-obtusin can be synthesized through the glycosylation of aurantio-obtusin. The process involves the reaction of aurantio-obtusin with glucose under specific conditions to form the glucoside derivative . The reaction typically requires a catalyst and is carried out in an organic solvent at a controlled temperature.

Industrial Production Methods: Industrial production of glucoaurantio-obtusin involves the extraction of aurantio-obtusin from Cassia seeds followed by its glycosylation. The extraction process includes solvent extraction, filtration, and purification steps to isolate aurantio-obtusin. The glycosylation reaction is then performed on a large scale using optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Glucoaurantio-obtusin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Mechanism of Action

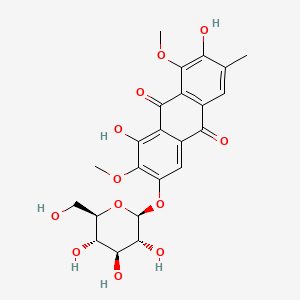

- Molecular Formula : C23H24O12

- Molecular Weight : 492.43 g/mol

Aurantio-obtusin beta-D-glucoside exhibits several biochemical activities, including:

- Inhibition of Lipid Synthesis : The compound has been shown to suppress lipid accumulation, which may benefit conditions like hepatic steatosis.

- Anti-inflammatory Effects : It reduces the production of inflammatory mediators such as nitric oxide and prostaglandin E2, inhibiting pathways like nuclear factor kappa-B (NF-κB).

- Glucose Metabolism Regulation : The compound activates the phosphatidylinositol 3-kinase (PI3K)-AKT signaling pathway, enhancing glucose uptake in insulin-resistant cells .

Anti-Diabetic Activity

Research indicates that this compound may improve insulin sensitivity and lower blood glucose levels. In vitro studies have demonstrated its ability to enhance glucose uptake in insulin-resistant human HepG2 cells, suggesting potential as a functional food for diabetes management .

Anti-Inflammatory Properties

The compound has shown promise in reducing inflammation in various models. For instance, it effectively inhibited airway inflammation and acute lung injury in mouse models by decreasing inflammatory cytokines. This suggests potential applications in treating chronic inflammatory diseases.

Hepatoprotective Effects

This compound has been linked to hepatoprotection through its role in modulating oxidative stress pathways. Studies indicate that it can upregulate protective proteins like heme oxygenase-1 (HO-1) via the Nrf2 pathway, offering potential benefits for liver health .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Zhang et al. (2021) | Demonstrated that Aurantio-obtusin enhances GLUT4 translocation and reduces fasting blood glucose levels in diabetic rats | Anti-diabetic agent |

| Guo et al. (2021) | Showed activation of PI3K-AKT pathway leading to improved glucose tolerance | Diabetes treatment |

| Lee et al. (2020) | Found significant inhibition of inflammatory markers in mouse models | Potential for chronic inflammation treatment |

Mechanism of Action

Glucoaurantio-obtusin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby reducing oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis, promoting neuronal survival.

Comparison with Similar Compounds

Glucoaurantio-obtusin is compared with other similar compounds, such as:

Aurantio-obtusin: The aglycone form of glucoaurantio-obtusin, known for its stronger inhibitory effects on drug-metabolizing enzymes.

Chryso-obtusin: Another glucoside derivative with similar pharmacological properties but different molecular targets.

Emodin: An anthraquinone compound with potent anti-inflammatory and anticancer activities.

Uniqueness: Glucoaurantio-obtusin is unique due to its glycoside structure, which enhances its solubility and bioavailability compared to its aglycone form. This structural modification also influences its pharmacokinetic properties and therapeutic potential .

Biological Activity

Aurantio-obtusin beta-D-glucoside (also known as glucoaurantio-obtusin) is a naturally occurring compound derived from the seeds of Cassia tora . This compound belongs to the class of anthraquinones, which are recognized for their diverse biological activities, including anti-inflammatory, antidiabetic, and hepatoprotective effects. This article explores the biological activities of this compound, supported by various studies and data.

- Molecular Formula : CHO

- Molecular Weight : 492.43 g/mol

- CAS Number : 129025-96-3

- Density : 1.602 g/cm³

- Boiling Point : 845ºC at 760 mmHg

1. Antidiabetic Activity

This compound has shown significant potential in managing diabetes. It was found to inhibit rat lens aldose reductase (RLAR) with an IC value of 13.6 µM, indicating its capability to reduce complications associated with diabetes by preventing the formation of advanced glycation end products (AGEs) . Additionally, it enhances insulin sensitivity and promotes lipid metabolism in high-fat diet-induced obesity models .

2. Antioxidant and Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits strong antioxidant properties. It can scavenge reactive oxygen species (ROS) and inhibit inflammatory cytokines such as TNF-α and IL-6 in various cell models . This activity is crucial for protecting cells from oxidative stress and inflammation-related diseases.

3. Hepatoprotective Activity

Research indicates that this compound protects liver cells from oxidative damage induced by toxic substances like t-BHP (tert-butyl hydroperoxide). It promotes autophagic flow and activates protective signaling pathways, thereby reducing lipid accumulation in the liver .

4. Antimicrobial Activity

This compound has also been assessed for its antimicrobial properties. It has shown effectiveness against various pathogenic bacteria and fungi, contributing to its potential use in treating infections .

5. Antiplatelet Aggregation Inhibitory Activity

This compound has been identified as an active component against platelet aggregation, with IC values indicating significant inhibitory effects . Such properties suggest its potential role in cardiovascular health management.

Case Studies and Research Findings

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in glucose metabolism and lipid synthesis.

- Antioxidative Properties : By scavenging ROS, it reduces oxidative stress in cells.

- Regulation of Gene Expression : It modulates the expression of genes related to inflammation and lipid metabolism, such as PPAR-α and PPAR-γ .

Q & A

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying Aurantio-obtusin β-D-glucoside in plant extracts?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection (λ = 280–320 nm) is widely used. Reverse-phase C18 columns and mobile phases like methanol-water or acetonitrile-acetic acid gradients are optimal for resolving anthraquinone glycosides. Quantification requires calibration with certified reference standards (e.g., CAS 129025-96-3) .

- Critical Considerations : Validate peak purity via diode array detection (DAD) to distinguish co-eluting compounds, especially in complex matrices like Senna spp. seeds .

Q. How does the stereochemical configuration of Aurantio-obtusin β-D-glucoside influence its biological activity?

- Methodology : Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, and 2D-COSY) confirms the β-D-glucopyranosyl linkage at the C-2 position of the anthraquinone core. Molecular docking studies can correlate stereochemistry with binding affinity to targets like fungal cell wall proteins or plant defense receptors .

- Data Interpretation : The β-D-glucose moiety enhances solubility and transport across biological membranes, which may explain its antifungal activity in resistant chickpea cultivars .

Q. What are the primary biosynthetic pathways for Aurantio-obtusin β-D-glucoside in Senna tora?

- Methodology : Isotopic labeling (e.g., ¹³C-glucose) tracks precursor incorporation into the anthraquinone backbone. Gene silencing (RNAi) or overexpression of key enzymes (e.g., polyketide synthases, UDP-glucosyltransferases) identifies rate-limiting steps .

- Key Findings : Methyl jasmonate (MeJA) induces the expression of StDA1 and StHDR1, which regulate aurantio-obtusin accumulation via 26S proteasome-mediated degradation .

Advanced Research Questions

Q. How do experimental conditions (e.g., MeJA treatment) modulate Aurantio-obtusin β-D-glucoside accumulation in planta?

- Methodology : RT-qPCR and Western blotting quantify StDA1 and StHDR1 expression under varying MeJA concentrations (0–100 μM). Seed-specific promoters or CRISPR-edited mutants validate regulatory roles .

- Contradictions : While MeJA generally upregulates aurantio-obtusin, excessive concentrations (>50 μM) may inhibit growth, necessitating dose-response optimization .

Q. What molecular mechanisms underlie the StTCP4.1-StDA1-StHDR1 module in regulating Aurantio-obtusin β-D-glucoside biosynthesis?

- Methodology : Yeast two-hybrid assays and co-immunoprecipitation (Co-IP) confirm protein-protein interactions. Transient expression in Arabidopsis or Nicotiana benthamiana tests functional conservation .

- Advanced Insight : StTCP4.1 acts as a transcriptional activator, enhancing StDA1-StHDR1 interaction to stabilize aurantio-obtusin production under stress .

Q. How can metabolomic approaches resolve contradictions in Aurantio-obtusin β-D-glucoside’s antifungal efficacy across plant genotypes?

- Methodology : Non-targeted LC-MS/MS metabolomics compares resistant vs. susceptible chickpea varieties. Multivariate analysis (PCA, OPLS-DA) identifies co-regulated metabolites (e.g., quercetin, malonyl-glucosides) that synergize with aurantio-obtusin .

- Data Challenges : False positives from matrix effects require rigorous blank subtraction and isotopic internal standards .

Q. What are the limitations of current extraction protocols for Aurantio-obtusin β-D-glucoside, and how can they be optimized?

- Methodology : Compare Soxhlet, ultrasound-assisted, and pressurized liquid extraction (PLE) using response surface methodology (RSM). Solvent polarity (e.g., DMSO vs. acetone) significantly impacts yield due to anthraquinone hydrophobicity .

- Innovation : Enzyme-assisted extraction (e.g., cellulase) improves recovery from lignified seed coats without degrading the glucoside .

Q. Methodological and Ethical Considerations

Q. What statistical frameworks are appropriate for analyzing Aurantio-obtusin β-D-glucoside’s dose-dependent effects in antifungal assays?

Properties

IUPAC Name |

1,7-dihydroxy-2,8-dimethoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-7-4-8-13(22(33-3)14(7)25)17(28)12-9(15(8)26)5-10(21(32-2)18(12)29)34-23-20(31)19(30)16(27)11(6-24)35-23/h4-5,11,16,19-20,23-25,27,29-31H,6H2,1-3H3/t11-,16-,19+,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYQYAJWKXDTHR-PHVGODQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)OC4C(C(C(C(O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C(=C(C=C3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40331926 | |

| Record name | CHEBI:28268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129025-96-3 | |

| Record name | 3-(β-D-Glucopyranosyloxy)-1,7-dihydroxy-2,8-dimethoxy-6-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129025-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CHEBI:28268 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40331926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.